molecular formula C35H54O8 B1257335 25-Anhydrocimigenol 3-o-beta-D-xyloside CAS No. 181765-11-7

25-Anhydrocimigenol 3-o-beta-D-xyloside

Cat. No.: B1257335
CAS No.: 181765-11-7
M. Wt: 602.8 g/mol
InChI Key: CVBALRXHSITZGC-PVGNLWKZSA-N
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Chemical Reactions Analysis

Types of Reactions

25-Anhydrocimigenol 3-o-beta-D-xyloside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as the aglycone and sugar moiety from hydrolysis .

Mechanism of Action

The mechanism of action of 25-Anhydrocimigenol 3-o-beta-D-xyloside involves its interaction with cellular pathways that regulate apoptosis and cell cycle arrest. The compound has been shown to upregulate Bax and p21 protein expression, downregulate Bcl-2 protein expression, and induce the cleavage of poly (ADP-ribose) polymerase protein. These actions contribute to its cytotoxic and cytostatic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

25-Anhydrocimigenol 3-o-beta-D-xyloside is unique due to its specific glycosidic linkage and its notable cytotoxicity against cancer cell lines. Its structure and biological activity distinguish it from other cycloartane glycosides .

Biological Activity

Overview

25-Anhydrocimigenol 3-o-beta-D-xyloside is a cycloartane glycoside extracted from the roots of Cimicifuga foetida, a member of the Ranunculaceae family. This compound has garnered attention due to its notable biological activities, particularly its cytotoxic effects against various cancer cell lines, making it a subject of interest in cancer research and pharmacology.

Chemical Structure and Properties

The unique structure of this compound includes a specific glycosidic linkage that contributes to its biological activity. The compound's chemical formula is C₃₁H₄₈O₁₄, and it possesses properties typical of triterpene saponins, which are known for their diverse biological effects.

The mechanism by which this compound exerts its effects involves several cellular pathways:

  • Apoptosis Induction : The compound has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and p21 while downregulating anti-apoptotic proteins like Bcl-2. This dual action promotes apoptosis in cancer cells.
  • Cell Cycle Arrest : It induces cell cycle arrest, contributing to its cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
  • Poly (ADP-ribose) Polymerase Cleavage : The cleavage of poly (ADP-ribose) polymerase (PARP) further supports its role in promoting apoptosis .

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:

Cell Line IC50 Value (µM) Effect Observed
HepG212.5Induction of apoptosis
MCF-715.0Cell cycle arrest
A54920.0Inhibition of proliferation

These results indicate that the compound is particularly potent against HepG2 cells, suggesting its potential as a therapeutic agent in liver cancer treatment.

Case Studies and Clinical Relevance

Several studies have explored the broader implications of compounds derived from Cimicifuga species, including:

  • Metabolic Effects : A study highlighted the activation of AMP-activated protein kinase (AMPK) by triterpene saponins, which may provide insights into metabolic disorders and obesity management .
  • Postmenopausal Symptoms : Research involving extracts from Cimicifuga racemosa indicated beneficial impacts on postmenopausal symptoms, suggesting that similar compounds may have therapeutic applications in women's health .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with other cycloartane glycosides:

Compound Source Biological Activity
Schizandronic AcidSchisandra chinensisAntioxidant, anti-inflammatory
Argenteanone AActaea racemosaAnticancer, neuroprotective
3β-Hydroxy-5α-cycloart-24-en-21-alVarious plantsCytotoxic against multiple cancers

This comparison illustrates the unique position of this compound within a class of compounds known for their diverse pharmacological properties.

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3/t18-,19-,20-,21+,22+,23+,24+,25-,26-,27-,28+,29-,31-,32-,33-,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBALRXHSITZGC-PVGNLWKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181765-11-7
Record name 25-Anhydrocimigenol 3-o-beta-D-xyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181765117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25-ANHYDROCIMIGENOL 3-O-.BETA.-D-XYLOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M144D60TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Anhydrocimigenol 3-o-beta-D-xyloside
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25-Anhydrocimigenol 3-o-beta-D-xyloside
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Reactant of Route 5
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Reactant of Route 6
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